![molecular formula C19H20N4O8 B11541229 N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11541229.png)
N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-({N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl): This part of the compound contains a hydrazinecarbonyl group attached to a substituted benzene ring. The presence of the hydrazine moiety suggests potential reactivity and biological activity.
3,4,5-trimethoxybenzamide: This portion consists of a benzamide ring with three methoxy (OCH₃) groups attached at positions 3, 4, and 5. The methoxy groups contribute to the compound’s overall structure and properties.
Analyse Chemischer Reaktionen
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the nitro group or the phenolic hydroxyl group.
Reduction: Reduction of the nitro group to an amino group could yield a different compound.
Substitution: The benzamide ring may undergo substitution reactions with nucleophiles. Common reagents and conditions would depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigating its pharmacological properties, such as anticancer or antimicrobial effects.
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Industry: Exploring its use in materials science or as a building block for other compounds.
Wirkmechanismus
The exact mechanism of action remains speculative due to limited data. the presence of the hydrazinecarbonyl group suggests potential interactions with biological targets, possibly through covalent bonding or enzyme inhibition.
Eigenschaften
Molekularformel |
C19H20N4O8 |
---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20N4O8/c1-29-15-7-11(8-16(30-2)18(15)31-3)19(26)20-10-17(25)22-21-9-12-6-13(24)4-5-14(12)23(27)28/h4-9,24H,10H2,1-3H3,(H,20,26)(H,22,25)/b21-9+ |
InChI-Schlüssel |
SYZIFOLWZORUEM-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.